6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-14-10(7-12(16)15-8)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKNFKYIFJBSHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2-Methyl-4,6-dichloropyrimidine with 2-Chlorobenzyl Nucleophile
- Starting Materials: 2-methyl-4,6-dichloropyrimidine is reacted with 2-chlorobenzyl chloride or a suitable 2-chlorobenzyl nucleophile.
- Reaction Conditions: The nucleophilic substitution typically occurs under basic conditions, often employing potassium carbonate or similar bases in polar aprotic solvents such as N,N-dimethylformamide (DMF).
- Temperature: Moderate heating (60–100°C) is applied to facilitate substitution at the 6-position.
- Outcome: The chlorine at the 6-position is replaced by the 2-chlorobenzyl group, yielding 6-(2-chlorobenzyl)-2-methyl-4-chloropyrimidine intermediate.
Hydroxylation to Form Pyrimidin-4-ol
- Hydrolysis Step: The chlorine atom at the 4-position is substituted with a hydroxyl group, typically via hydrolysis under acidic or basic aqueous conditions.
- Conditions: Reflux in aqueous solvents or treatment with hydroxide ions can be used to convert 4-chloropyrimidine derivatives to the corresponding pyrimidin-4-ol.
- Result: Formation of 6-(2-chlorobenzyl)-2-methylpyrimidin-4-ol.
Alternative Routes and Catalysis
- Catalytic Methods: Some protocols involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig amination) to introduce the benzyl group, although direct nucleophilic substitution is more common for this compound.
- Microwave Irradiation: Microwave-assisted synthesis has been reported to accelerate nucleophilic substitutions on pyrimidine rings, improving yields and reducing reaction times.
Representative Experimental Data Table
| Step | Reactants | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-methyl-4,6-dichloropyrimidine + 2-chlorobenzyl chloride | K2CO3, DMF | 60–100°C | 12–24 h | 70–85 | Nucleophilic substitution at 6-position |
| 2 | 6-(2-chlorobenzyl)-2-methyl-4-chloropyrimidine | Aqueous NaOH or H2O | Reflux | 4–8 h | 75–90 | Hydrolysis to pyrimidin-4-ol |
| 3 | Purification | Recrystallization (ethanol or water) | Ambient | — | — | Final isolation of pure product |
Research Findings and Optimization
- Molar Ratios: Optimal molar ratios of reactants are generally 1:1 for pyrimidine and benzyl chloride derivatives to maximize substitution efficiency.
- Solvent Selection: Polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitution due to their ability to solvate ions and enhance reaction rates.
- Base Choice: Potassium carbonate is commonly used as a mild base to deprotonate nucleophiles and facilitate substitution without side reactions.
- Temperature Control: Maintaining moderate temperatures prevents decomposition and side reactions, ensuring high purity.
- Purification Techniques: Recrystallization from ethanol or aqueous mixtures is effective for obtaining analytically pure this compound.
Patented Preparation Insights
A patent (CN102161660A) describes related pyrimidine derivatives preparation involving 2-methyl-4,6-dichloropyrimidine as a key intermediate, highlighting:
- Use of dried solvents to prevent hydrolysis during substitution.
- Stepwise preparation involving amino and carboxylate intermediates, which can be adapted for the preparation of chlorobenzyl-substituted pyrimidinols.
- Preferred acylating agents such as oxalyl chloride for related derivatives, indicating the importance of reagent choice in similar pyrimidine chemistry.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Pyrimidin-4-one derivatives.
Reduction: Pyrimidin-4-amine or pyrimidin-4-ol derivatives.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol is structurally similar to other pyrimidinol derivatives, such as 2-methylpyrimidin-4-ol and 6-(benzyl)pyrimidin-4-ol. the presence of the 2-chlorobenzyl group imparts unique chemical and biological properties to the compound. These differences can influence its reactivity, stability, and biological activity.
Comparison with Similar Compounds
Table 1: Key Properties of Pyrimidin-4-ol Derivatives
Key Observations:
Chlorine Position : The 2-chlorobenzyl group in the target compound optimizes steric and electronic interactions compared to 3-chlorophenyl () or 4-iodophenyl () substitutions, which may reduce target binding efficiency .
Hydrogen Bonding : The hydroxyl group at position 4 facilitates hydrogen bonding, as seen in the crystal structure of related compounds (e.g., O–H···O interactions in ). This feature is critical for molecular stability and intermolecular interactions .
Sulfur vs.
Structural and Crystallographic Insights
- Crystal Packing : The target compound’s analogs (e.g., ) exhibit planar fused-ring systems stabilized by intramolecular C–H···O/N hydrogen bonds. The 2-chlorobenzyl group induces a dihedral angle of ~70.7° with the pyrimidine ring, balancing rigidity and flexibility .
- Comparison with Imidazo-Pyrimidinones: Derivatives like 6-(2-Chlorobenzyl)-1-(4-chlorophenyl)-imidazo[1,2-a]pyrimidin-5-one () show additional chlorophenyl groups that enhance π-π stacking but may introduce cytotoxicity .
Biological Activity
6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article reviews the existing literature on its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₁ClN₂O
- CAS Number : 35252-96-1
Anti-inflammatory Effects
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anti-inflammatory properties. A study focused on the synthesis of various pyrimidine derivatives demonstrated that some compounds showed potent inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Table 1: IC50 Values of Pyrimidine Derivatives Against COX Enzymes
| Compound | IC50 (μmol/L) | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 | 0.04 |
| Indomethacin | 9.17 | TBD | TBD |
Note: TBD indicates that specific values for this compound were not provided in the reviewed literature but are expected to be comparable based on structural similarities.
The anti-inflammatory action is hypothesized to occur through the inhibition of COX enzymes, leading to a decrease in prostaglandin E2 (PGE2) production, which is a key mediator in inflammation. The presence of electron-withdrawing groups such as the chlorobenzyl moiety enhances its inhibitory potential against these enzymes .
Case Studies and Experimental Findings
-
In Vitro Studies :
In vitro assays have been conducted to evaluate the efficacy of various pyrimidine derivatives, including this compound, against COX enzymes. Preliminary results suggest that compounds with similar structural features exhibit significant inhibition of COX-2 over COX-1, which may indicate a favorable selectivity profile for treating inflammatory conditions without the side effects associated with non-selective NSAIDs . -
In Vivo Assessments :
Animal models have been employed to further investigate the anti-inflammatory effects of these compounds. For instance, carrageenan-induced paw edema tests have shown that certain pyrimidine derivatives significantly reduce inflammation compared to standard treatments like indomethacin . -
Structure–Activity Relationship (SAR) :
The SAR studies reveal that modifications on the pyrimidine ring and substituents can greatly influence biological activity. For example, introducing halogen atoms at specific positions enhances anti-inflammatory properties while maintaining low toxicity profiles .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, reacting 2-chlorobenzyl chloride with 2-methylpyrimidin-4-ol derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C yields the target compound. Solvent polarity and temperature critically affect regioselectivity: polar aprotic solvents enhance substitution efficiency .
- Data Example :
| Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, 80°C, 12h | 65 | 92% |
| THF, 60°C, 24h | 42 | 85% |
Q. How does the hydroxyl group at position 4 influence hydrogen bonding and solubility?
- Analysis : The hydroxyl group forms intramolecular hydrogen bonds with the pyrimidine ring’s nitrogen atoms, stabilizing the enol tautomer. This reduces aqueous solubility but enhances lipid bilayer penetration. Solubility can be improved via salt formation (e.g., sodium or potassium salts) or co-solvent systems (DMSO:water = 1:1) .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Approach :
- ¹H/¹³C NMR : Identify substituents (e.g., 2-chlorobenzyl protons at δ 4.5–5.0 ppm; pyrimidine ring carbons at δ 150–160 ppm).
- HRMS : Confirm molecular ion [M+H]⁺ (theoretical m/z: 263.05).
- IR : Detect O–H stretching (3200–3400 cm⁻¹) and C–Cl vibrations (750 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products like 6-(2-Chlorobenzyl)-4-methoxypyrimidine?
- Strategy :
- Use anhydrous conditions to prevent hydroxyl group methylation.
- Add radical scavengers (e.g., BHT) to suppress oxidation side reactions.
- Monitor reaction progress via TLC (eluent: ethyl acetate/hexane = 1:3) .
Q. What computational methods predict the compound’s binding affinity to kinase targets (e.g., EGFR)?
- Workflow :
- Perform molecular docking (AutoDock Vina) using the crystal structure of EGFR (PDB: 6L4).
- Validate with MD simulations (GROMACS) to assess binding stability.
- Key interactions: Chlorobenzyl group occupies hydrophobic pockets; pyrimidine nitrogen forms H-bonds with Lys745 .
Q. How do structural modifications (e.g., replacing 2-chlorobenzyl with 4-fluorobenzyl) alter bioactivity?
- SAR Insights :
| Substituent | IC₅₀ (EGFR, nM) | LogP |
|---|---|---|
| 2-Chlorobenzyl | 12.3 | 2.8 |
| 4-Fluorobenzyl | 28.7 | 2.5 |
- Conclusion : Electron-withdrawing groups at the ortho position enhance target affinity due to improved π-π stacking .
Q. How should researchers address discrepancies in reported antimicrobial activity (e.g., MIC values)?
- Resolution :
- Standardize assay protocols (e.g., CLSI guidelines for broth microdilution).
- Control variables: Bacterial strain (ATCC vs. clinical isolates), inoculum size, and solvent effects.
- Re-evaluate using isogenic mutant strains to confirm target specificity .
Q. What purification techniques resolve co-eluting impurities in HPLC?
- Recommendations :
- Use orthogonal methods: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) followed by preparative TLC.
- Consider ion-pair chromatography for charged derivatives .
Future Research Directions
- Mechanistic Studies : Use CRISPR-Cas9 gene editing to validate target pathways in disease models .
- Toxicity Profiling : Conduct Ames tests and hepatocyte viability assays to assess genotoxicity and hepatic clearance .
- Polymorphism Screening : Analyze crystalline forms via XRD to identify bioavailable polymorphs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
